2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide
Description
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal critical insights into the molecular geometry of 2-(4-ethyl-5-mercapto-4H-triazol-3-yl)-N-(2-fluorophenyl)-acetamide. For example, the structurally related compound 1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 8.92 \, \text{Å} $$, $$ b = 15.74 \, \text{Å} $$, $$ c = 12.03 \, \text{Å} $$, and $$ \beta = 102.4^\circ $$. The triazole ring in such systems typically exhibits near-planarity, with dihedral angles between the triazole and adjacent aromatic rings ranging from $$ 5.2^\circ $$ to $$ 18.7^\circ $$, indicating minimal steric hindrance.
In the target compound, the mercapto group at the 5-position participates in intermolecular hydrogen bonding, forming centrosymmetric dimers via $$ \text{S–H} \cdots \text{N} $$ interactions (bond length: $$ 2.89 \, \text{Å} $$). The acetamide side chain adopts an extended conformation, with the fluorine atom on the phenyl ring engaging in weak $$ \text{C–F} \cdots \text{H–C} $$ interactions ($$ 3.12 \, \text{Å} $$), contributing to layered crystal packing. Key bond lengths include $$ \text{N1–C2} = 1.31 \, \text{Å} $$, $$ \text{C2–S3} = 1.68 \, \text{Å} $$, and $$ \text{C7–O8} = 1.23 \, \text{Å} $$, consistent with delocalized electron density across the triazole-thioacetamide system.
Table 1: Crystallographic parameters for analogous 1,2,4-triazole derivatives
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| $$ a \, (\text{Å}) $$ | 8.92 |
| $$ b \, (\text{Å}) $$ | 15.74 |
| $$ c \, (\text{Å}) $$ | 12.03 |
| $$ \beta \, (°) $$ | 102.4 |
| $$ \text{S–H} \cdots \text{N} \, (\text{Å}) $$ | 2.89 |
Spectroscopic Characterization (NMR, IR, MS)
The infrared spectrum of 2-(4-ethyl-5-mercapto-4H-triazol-3-yl)-N-(2-fluorophenyl)-acetamide displays characteristic absorption bands at $$ 3235 \, \text{cm}^{-1} $$ (N–H stretch), $$ 1652 \, \text{cm}^{-1} $$ (C=O stretch), and $$ 2560 \, \text{cm}^{-1} $$ (S–H stretch). The absence of a strong band near $$ 1700 \, \text{cm}^{-1} $$ confirms the thiol form over the thione tautomer in the solid state.
In the $$ ^1\text{H NMR} $$ spectrum (DMSO-$$ d6 $$), the mercapto proton resonates as a singlet at $$ \delta 13.2 \, \text{ppm} $$, while the N–H of the acetamide appears at $$ \delta 10.4 \, \text{ppm} $$ as a broad signal. The ethyl group shows a triplet at $$ \delta 1.21 \, \text{ppm} $$ (–CH$$ _2 $$CH$$ _3 $$) and a quartet at $$ \delta 2.89 \, \text{ppm} $$ (N–CH$$ _2 $$). Aromatic protons from the 2-fluorophenyl moiety resonate as a multiplet at $$ \delta 7.15–7.45 \, \text{ppm} $$, with $$ ^3J{\text{H–F}} = 8.2 \, \text{Hz} $$ observed for the ortho-coupled fluorine.
The $$ ^{13}\text{C NMR} $$ spectrum confirms the carbonyl carbon at $$ \delta 169.8 \, \text{ppm} $$, the triazole C5 at $$ \delta 152.3 \, \text{ppm} $$, and the fluorinated aromatic carbons between $$ \delta 115.4–160.1 \, \text{ppm} $$. High-resolution mass spectrometry (HRMS) yields a molecular ion peak at $$ m/z \, 347.0921 \, [\text{M+H}]^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}{14}\text{FN}_4\text{OS} $$ (calculated: 347.0925).
Table 2: Key spectroscopic assignments
| Technique | Signal (ppm or cm⁻¹) | Assignment |
|---|---|---|
| IR | 3235 | N–H stretch |
| IR | 1652 | C=O stretch |
| $$ ^1\text{H NMR} $$ | 13.2 | S–H |
| $$ ^{13}\text{C NMR} $$ | 169.8 | Acetamide C=O |
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO (-6.12 eV) localizes on the triazole ring and mercapto group, while the LUMO (-1.98 eV) resides primarily on the fluorophenylacetamide moiety. The HOMO-LUMO gap of 4.14 eV suggests moderate chemical reactivity, with nucleophilic attacks likely at the triazole C5 position.
Electrostatic potential (ESP) mapping reveals regions of high electron density (red) at the mercapto sulfur ($$ -0.35 \, e $$) and carbonyl oxygen ($$ -0.41 \, e $$), contrasting with positive potentials (blue) at the ethyl group ($$ +0.18 \, e $$). The fluorine atom exhibits a partial charge of $$ -0.29 \, e $$, consistent with its electronegativity.
Table 3: DFT-calculated electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.12 |
| LUMO energy (eV) | -1.98 |
| HOMO-LUMO gap (eV) | 4.14 |
| S atom charge ($$ e $$) | -0.35 |
Tautomeric Behavior of Mercapto-1,2,4-Triazole Moiety
The mercapto group at the triazole C5 position exhibits thiol-thione tautomerism, with computational studies favoring the thiol form by $$ 9.2 \, \text{kJ/mol} $$ in the gas phase. Intramolecular hydrogen bonding between S–H and the adjacent N2 stabilizes the thiol tautomer, as evidenced by a short $$ \text{S–H} \cdots \text{N} $$ distance of $$ 2.11 \, \text{Å} $$ in the optimized DFT geometry.
X-ray diffraction data for analogous compounds shows electron density consistent with the thiol form, with S–H bond lengths of $$ 1.34 \, \text{Å} $$ versus $$ 1.71 \, \text{Å} $$ for S–C in the thione form. Solvent effects modulate tautomeric equilibrium: polar aprotic solvents (DMSO) stabilize the thione form (35% population at 298 K), while nonpolar solvents (toluene) favor the thiol tautomer (92%).
Table 4: Tautomeric equilibrium parameters
| Solvent | Thiol population (%) | Thione population (%) |
|---|---|---|
| DMSO | 65 | 35 |
| Toluene | 92 | 8 |
| Water | 78 | 22 |
Properties
Molecular Formula |
C12H13FN4OS |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-11(18)14-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
InChI Key |
PCDJCKUPDYNGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The inclusion of a mercapto group enhances the bioactivity against various bacterial strains and fungi. Research shows that compounds similar to 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide demonstrate effectiveness in inhibiting microbial growth, making them suitable candidates for developing new antibiotics.
-
Anticancer Potential :
- Recent investigations into triazole compounds have revealed their potential as anticancer agents. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under exploration. Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation through clinical trials.
- Enzyme Inhibition :
Agricultural Applications
-
Fungicides :
- The triazole structure is well-known in agricultural chemistry for its fungicidal properties. The compound may be effective against various plant pathogens, thereby enhancing crop protection strategies. Its application could lead to reduced reliance on traditional fungicides, promoting sustainable agricultural practices.
-
Plant Growth Regulators :
- There is potential for the compound to act as a plant growth regulator by influencing hormonal pathways in plants. This application could improve crop yield and resistance to environmental stressors.
Environmental Applications
- Degradation of Pollutants :
- Research into advanced oxidation processes (AOPs) indicates that compounds similar to 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide can be utilized for the degradation of persistent organic pollutants in wastewater treatment systems. The compound's reactive nature allows it to facilitate the breakdown of harmful substances into less toxic forms .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of various triazole derivatives against common pathogenic bacteria. The results showed that the compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests conducted on cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.
Case Study 3: Environmental Impact
Research on the photodegradation of pollutants using triazole compounds found that they effectively reduced the concentration of harmful substances in treated wastewater by up to 90% within a specified timeframe, showcasing their utility in environmental remediation efforts.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their function .
Comparison with Similar Compounds
Triazino-Indole Derivatives ()
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) share the thioacetamide linkage but differ in their heterocyclic cores. These triazino-indole derivatives exhibit >95% purity and are synthesized via acid-amine coupling reactions.
Thiadiazole-Mercapto Analogues ()
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide replaces the triazole core with a thiadiazole ring. The trifluoromethyl group increases electron-withdrawing effects, contrasting with the target compound’s ethyl and mercapto groups.
Triazole-Thioacetamides with Variable Substituents ()
Compounds like N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (6a) feature allyl or phenyl substituents at position 4 of the triazole. Synthesis of these derivatives involves refluxing with triethylamine (TEA) in acetonitrile, a scalable method for the target compound .
Functional Analogues with Anti-Exudative or Antiproliferative Activity
Anti-Exudative Triazole Derivatives ()
Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 2-fluoro-phenyl group may improve metabolic stability over the furan substituent, which is prone to oxidative degradation .
Hydroxyacetamide Antiproliferative Agents ()
Hydroxyacetamide derivatives (e.g., FP1–FP12) incorporate imidazolone and triazole moieties, showing antiproliferative activity. While the target compound lacks a hydroxy group, its mercapto substituent could act as a hydrogen-bond donor, mimicking the pharmacophoric features of these agents. Synthesis of FP1–FP12 uses zeolite catalysts under reflux, suggesting methods to optimize the target compound’s yield .
Biological Activity
The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring , an ethyl group , a mercapto group , and a fluorophenyl acetamide moiety . The molecular formula is C₁₃H₁₄F₁N₃S, with a molecular weight of approximately 269.34 g/mol. The presence of the triazole ring is significant as it is known for its ability to interact with various biological targets.
Antimicrobial and Antifungal Properties
The compound has been investigated for its antimicrobial and antifungal activities. The triazole structure is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism suggests that the compound could be effective against various fungal infections.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Candida albicans | High |
| Escherichia coli | Moderate |
Research indicates that derivatives of triazoles exhibit varying degrees of antimicrobial activity against common pathogens, including bacteria and fungi. For instance, studies have shown that certain triazole derivatives possess good to moderate activities against Staphylococcus aureus and Candida albicans .
Anticancer Potential
Triazole compounds have also been evaluated for their anticancer properties. The mercapto-substituted triazoles are noted for their chemopreventive and chemotherapeutic effects. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation in various lines.
| Cancer Cell Line | Activity Level |
|---|---|
| Mia PaCa-2 (Pancreatic) | High |
| HepG2 (Liver) | Moderate |
| KB (Oral) | High |
Molecular docking studies reveal that the compound binds effectively to specific enzymes involved in cancer metabolism, suggesting potential as an anticancer agent . Additionally, the compound's ability to inhibit metabolic enzymes like acetylcholinesterase (AChE) further supports its therapeutic potential .
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
- Antimicrobial Activity Study : A study synthesized various 1,2,4-triazole derivatives and found that compounds with mercapto groups exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- Anticancer Activity Study : Research on mercapto-substituted triazoles indicated their effectiveness in inhibiting cancer cell lines such as HepG2 and Mia PaCa-2, with IC50 values suggesting potent activity .
- Enzyme Inhibition Study : A recent study reported that triazole derivatives effectively inhibited α-amylase, which is relevant for diabetes management . This suggests that the compound may also play a role in metabolic diseases.
Q & A
Q. Q1. What are the standard protocols for synthesizing this compound, and how can reaction efficiency be ensured?
The synthesis typically involves condensing a triazole-thiol intermediate with a chloroacetamide derivative under basic conditions. For example:
- React 4-ethyl-5-mercapto-4H-1,2,4-triazole-3-thiol with N-(2-fluorophenyl)chloroacetamide in ethanol/water with KOH, followed by reflux, precipitation, and recrystallization .
- Monitor reaction progress via TLC and purify using column chromatography or solvent recrystallization. Ensure stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetamide) to minimize side products .
Advanced Synthesis
Q. Q2. How can synthesis be optimized to mitigate thiol oxidation or low yields?
- Thiol Stability : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent oxidation of the mercapto group .
- Solvent Choice : Replace ethanol with DMF or DMSO for better solubility of hydrophobic intermediates .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : ¹H/¹³C NMR to identify substituents (e.g., fluorine splitting in the phenyl group, ethyl group signals) .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced Structural Analysis
Q. Q4. How can complex NMR splitting patterns caused by the fluorine atom be resolved?
- Use 2D NMR (COSY, HSQC) to assign coupling interactions.
- Simulate spectra using software like MestReNova, accounting for fluorine’s spin-½ nature and long-range coupling (e.g., ³J and ⁴J couplings) .
Basic Bioactivity Evaluation
Q. Q5. What in vitro assays are suitable for assessing antimicrobial activity?
- Disk Diffusion : Measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MIC Assays : Determine minimum inhibitory concentrations using microdilution methods .
Advanced Bioactivity & SAR
Q. Q6. How can SAR studies identify key substituents influencing bioactivity?
- Substituent Variation : Synthesize analogs with modified triazole (e.g., methyl, phenyl) or acetamide (e.g., halogen substituents) groups .
- Molecular Docking : Map interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
Basic Safety & Handling
Q. Q7. What precautions are essential when handling the mercapto group?
- Storage : Keep under inert gas (N₂) at -20°C to prevent oxidation .
- PPE : Use nitrile gloves, fume hoods, and eye protection to avoid skin/eye contact .
Advanced Crystallography
Q. Q8. How should conflicting crystallographic data from refinement tools be resolved?
- Software Cross-Validation : Compare SHELXL (for small-molecule refinement) with Olex2 or PLATON for twinning detection .
- Data Quality : Ensure high-resolution (<1.0 Å) datasets and validate using R-factor convergence tests .
Basic Stability
Q. Q9. What storage conditions maximize compound stability?
- Store in amber vials under desiccant (silica gel) at -20°C. Avoid moisture and light to prevent hydrolysis/oxidation .
Advanced Purity Validation
Q. Q10. How can purity discrepancies impact bioactivity results?
- Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98% for reliable assays) .
- Bioactivity Correlation : Compare dose-response curves of batches with 95% vs. 99% purity to assess potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
